Ethanol-14C

Description

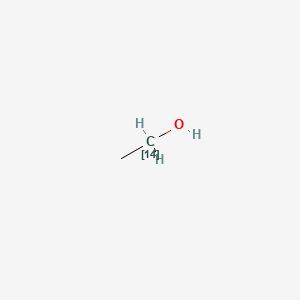

Structure

3D Structure

Properties

CAS No. |

67727-66-6 |

|---|---|

Molecular Formula |

C2H6O |

Molecular Weight |

48.061 g/mol |

IUPAC Name |

(114C)ethanol |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+2 |

InChI Key |

LFQSCWFLJHTTHZ-HQMMCQRPSA-N |

Isomeric SMILES |

C[14CH2]O |

Canonical SMILES |

CCO |

Origin of Product |

United States |

Radiochemical Synthesis and Production Methodologies for Ethanol 14c

Precursor-Based Synthesis Routes for Specific Carbon-14 (B1195169) Labeling Positions

Precursor-based synthesis represents the foundational approach to producing Ethanol-14C. These routes involve building the ethanol (B145695) molecule from simpler, isotopically labeled starting materials, allowing for definitive placement of the ¹⁴C atom at either the C1 (carbinol) or C2 (methyl) position.

Barium Carbonate-[14C] (Ba¹⁴CO₃) is one of the most fundamental and widely utilized starting materials in ¹⁴C chemistry due to its direct availability from the neutron irradiation of beryllium nitride. The synthesis of Ethanol-14C from this precursor typically proceeds via the generation of Carbon Dioxide-[14C] ([¹⁴C]O₂), which is then incorporated into an organic framework.

A common and reliable pathway involves a Grignard reaction. The key steps are:

Liberation of [¹⁴C]O₂: Ba¹⁴CO₃ is treated with a strong acid (e.g., sulfuric acid) in a vacuum line to release gaseous [¹⁴C]O₂.

Carboxylation: The generated [¹⁴C]O₂ is bubbled through a solution of a methyl Grignard reagent, such as Methylmagnesium Iodide (CH₃MgI). This carboxylation reaction forms the acetate (B1210297) salt, which upon acidic workup yields Acetic Acid-[1-¹⁴C] (CH₃¹⁴COOH).

Reduction: The resulting labeled acetic acid is reduced to the corresponding primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically used to efficiently convert the carboxylic acid functional group directly to an alcohol, yielding Ethanol-1-[¹⁴C] (CH₃¹⁴CH₂OH).

This method is highly valued for its reliability and for producing ethanol with the ¹⁴C label specifically at the C1 position. The radiochemical yield and purity are generally high, contingent upon the efficiency of each step, particularly the trapping and reaction of the gaseous [¹⁴C]O₂.

Table 2.1.1: Synthesis Pathway of Ethanol-1-[¹⁴C] from Barium Carbonate-[¹⁴C]

| Step | Reactants | Key Reagent | Intermediate/Product | Labeled Position |

| 1 | Barium Carbonate-[¹⁴C] | H₂SO₄ (or other strong acid) | Carbon Dioxide-[¹⁴C] | N/A |

| 2 | Carbon Dioxide-[¹⁴C] | Methylmagnesium Iodide (CH₃MgI) | Acetic Acid-[1-¹⁴C] | C1 |

| 3 | Acetic Acid-[1-¹⁴C] | Lithium Aluminum Hydride (LiAlH₄) | Ethanol-1-[¹⁴C] | C1 |

Alternative precursor routes leverage other fundamental ¹⁴C-labeled building blocks, such as labeled cyanide or ethylene (B1197577) derivatives. These pathways offer different strategic approaches to constructing the C2 backbone of ethanol.

Cyanide-Based Pathway: This route typically begins with a labeled cyanide salt, like Sodium Cyanide-[¹⁴C] (Na¹⁴CN). The synthesis involves nucleophilic substitution followed by hydrolysis and reduction.

A methyl halide, such as Methyl Iodide (CH₃I), is reacted with Na¹⁴CN to produce Acetonitrile-[1-¹⁴C] (CH₃¹⁴CN).

The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield Acetic Acid-[1-¹⁴C].

Finally, as in the previous method, the acetic acid is reduced with LiAlH₄ to produce Ethanol-1-[¹⁴C]. This pathway also specifically labels the C1 position.

Ethylene Oxide Pathway: This method is effective for producing ethanol labeled at both carbon positions ([1,2-¹⁴C]Ethanol) if a doubly labeled precursor is used.

The synthesis starts with [1,2-¹⁴C]Ethylene, which is catalytically oxidized to form [1,2-¹⁴C]Ethylene Oxide.

The labeled epoxide is then subjected to hydration (acid-catalyzed ring-opening with water) to produce [1,2-¹⁴C]Ethylene Glycol.

Subsequent chemical manipulations would be required to convert the glycol to ethanol, though a more direct route involves the reduction of labeled ethylene oxide.

These methods highlight the versatility of using different ¹⁴C-labeled synthons to access specific isotopomers of ethanol.

The specific placement of the ¹⁴C atom within the ethanol molecule is paramount for its application in mechanistic and metabolic studies. The choice of synthetic route directly dictates this placement, enabling the production of distinct isotopomers.

Ethanol-1-[¹⁴C] (CH₃¹⁴CH₂OH): As detailed in sections 2.1.1 and 2.1.2, this isotopomer is synthesized by methods that build the C1 carbon from a labeled one-carbon electrophile like [¹⁴C]O₂ or a labeled nucleophile like [¹⁴C]N⁻. The key is that the chemistry targets the carbon atom that will ultimately bear the hydroxyl group.

Ethanol-2-[¹⁴C] (¹⁴CH₃CH₂OH): The synthesis of ethanol labeled at the methyl (C2) position requires a different strategy where the methyl group itself is derived from the ¹⁴C source.

A common starting material is Methane-[¹⁴C] ([¹⁴C]H₄) or a Methyl Halide-[¹⁴C] (e.g., [¹⁴C]H₃I), which can be generated from Ba¹⁴CO₃ or [¹⁴C]O₂ via several steps.

The [¹⁴C]H₃I is used to form a labeled Grignard reagent, Methylmagnesium Iodide-[¹⁴C] ([¹⁴C]H₃MgI).

This labeled nucleophile is then reacted with a one-carbon electrophile that will become the C1 carbon. A classic choice is Formaldehyde (HCHO). The addition of [¹⁴C]H₃MgI to formaldehyde, followed by an acidic workup, directly yields Ethanol-2-[¹⁴C].

The ability to selectively synthesize either isotopomer is a powerful tool for researchers tracking the metabolic fate of the different carbon atoms of ethanol.

Table 2.1.3: Comparison of Positional Labeling Strategies for Ethanol-14C

| Target Isotopomer | Labeled Structure | Key Labeled Precursor | Key Unlabeled Reagent | Synthetic Rationale |

| Ethanol-1-[¹⁴C] | CH₃¹⁴ CH₂OH | Carbon Dioxide-[¹⁴C] | Methyl Grignard Reagent | Building the carbinol carbon from a C1-[¹⁴C] source. |

| Ethanol-2-[¹⁴C] | ¹⁴ CH₃CH₂OH | Methyl Iodide-[¹⁴C] | Formaldehyde | Building the methyl group from a C1-[¹⁴C] source. |

Advanced Radiosynthesis Techniques for Ethanol-14C Production

While precursor-based routes are robust, research continues into more advanced techniques aimed at improving synthetic efficiency, increasing specific activity, and minimizing the handling of radioactive intermediates.

Late-stage radiolabeling is a strategy where the radioisotope is introduced in the final or penultimate step of a synthetic sequence. The primary advantage is that the bulk of the chemical synthesis is performed with non-radioactive materials, which is safer, more cost-effective, and reduces the generation of radioactive waste. For a simple molecule like ethanol, this approach translates to finding a stable C2 precursor that can be efficiently converted to ethanol in a single, high-yield step using a labeled reagent.

An example concept would involve the catalytic reduction of a stable precursor like acetyl chloride using a ¹⁴C-containing reagent, although such reagents are less common than their tritium (B154650) or carbon-11 (B1219553) counterparts. A more practical approach involves the late-stage carboxylation of an ethyl-metal species (e.g., ethylmagnesium bromide) with [¹⁴C]O₂ to form Propanoic Acid-[1-¹⁴C], which is not ethanol but illustrates the principle. Applying this directly to ethanol synthesis remains a specialized challenge, often reserved for more complex molecules where multi-step precursor routes are prohibitive. The goal is to maximize the incorporation of the isotope into the final product just before purification, thereby maximizing the specific activity.

Isotope exchange involves the direct replacement of a stable atom (¹²C) in a molecule with its radioisotope (¹⁴C) without cleaving the entire molecular backbone. For carbon, this is an exceptionally challenging process due to the high bond energy and kinetic inertness of carbon-carbon and carbon-hydrogen bonds.

Direct C-for-C exchange on the ethanol backbone (CH₃CH₂OH + "¹⁴C source" → ¹⁴C-Ethanol) is not a synthetically viable or practical method under standard laboratory conditions. Such a reaction would require extreme temperatures and pressures, along with specialized catalysts, which would likely lead to decomposition and a complex mixture of products.

However, the principle of isotope exchange can be applied to a precursor molecule under more feasible conditions. For example, it is conceptually possible to facilitate a ¹²C/¹⁴C exchange on a molecule like acetic acid in the presence of a ¹⁴C-labeled catalyst or exchange medium. The resulting Acetic Acid-[¹⁴C] could then be isolated and reduced to Ethanol-[¹⁴C]. This indirect application of isotope exchange on a stable, reactive precursor is more plausible than a direct exchange on the final ethanol product. This contrasts sharply with hydrogen isotope exchange (e.g., for producing tritiated ethanol), which can occur readily at the hydroxyl position (-OH) but remains difficult at carbon positions.

Advanced Analytical Techniques for Ethanol 14c Quantification and Isotopic Analysis

Liquid Scintillation Counting (LSC) Methodologies for Ethanol-14C Activity Determination

Liquid Scintillation Counting (LSC) is a widely utilized technique for quantifying the radioactivity of Ethanol-14C. hidex.deresearchgate.net It operates on the principle of converting the energy from the beta particles emitted by the decay of ¹⁴C into light photons, which are then detected by photomultiplier tubes. hidex.de

Sample Preparation Protocols for Direct and Indirect Measurement

The preparation of samples is a critical step in ensuring accurate LSC measurements. Two primary approaches are employed: direct and indirect measurement. researchgate.net

Direct Measurement: For samples with a high ethanol (B145695) concentration, typically at least 85% by mass, direct measurement is a straightforward method. oiv.intoiv.int This involves directly mixing the Ethanol-14C sample with a scintillation cocktail. hidex.derevvity.com A common practice is to mix different quantities of ethanol (e.g., 0.52–3.0g) with water and a scintillation cocktail to a specific total volume. hidex.de This method is advantageous due to its simplicity and speed, making it a cost-effective option for analyzing samples like bio-ethanol. hidex.de

Indirect Measurement (Sample Pre-treatment): For more complex matrices or when higher precision is required, indirect methods involving sample pre-treatment are necessary. These protocols aim to isolate the ¹⁴C and convert it into a form that is more compatible with the scintillation cocktail and less prone to quenching.

Combustion to CO₂: A prevalent indirect method involves the combustion of the ethanol sample to produce carbon dioxide (CO₂). This CO₂ can then be trapped in an alkaline solution, such as a mixture of Carbosorb E and Permafluor E, which is then mixed with a scintillation cocktail. arizona.eduiaea.org This technique is particularly useful for converting the carbon in the sample into a uniform chemical form. revvity.comarizona.edu

Benzene (B151609) Synthesis: Another established pre-treatment is the conversion of the sample's carbon into benzene. arizona.eduresearchgate.net This multi-step process typically involves combustion to CO₂, conversion to lithium carbide, then acetylene, and finally catalytic trimerization to benzene. geochronometria.com The resulting benzene is an excellent solvent for scintillators, leading to high counting efficiencies.

Solubilization: For biological samples containing Ethanol-14C, solubilization techniques are often employed. This involves using chemical reagents to break down the sample matrix, allowing for a homogeneous mixture with the scintillation cocktail. revvity.comj-ram.org The process may involve heating the sample with a solubilizer at elevated temperatures (e.g., 50-60 °C). revvity.com

Optimization of Detection Limits and Counting Efficiency in Ethanol Matrices

Optimizing LSC for Ethanol-14C involves maximizing counting efficiency while minimizing the background and detection limits.

Counting Efficiency: The choice of scintillation cocktail is crucial. Aromatic solvents like toluene (B28343) and xylene are often used due to their efficiency in energy transfer. researchgate.net For aqueous ethanol solutions, specialized cocktails like Ultima Gold are recommended to ensure miscibility and reproducible counting. revvity.comnih.gov The ratio of the sample to the cocktail volume is also optimized to achieve the best performance. researchgate.net For instance, studies have shown that different quantities of ethanol mixed with water and a Hisafe 3 cocktail can yield comparable and reliable results. hidex.de

Detection Limits: To lower the detection limit, it is essential to reduce the background noise. This can be achieved by using low-level LSC counters, selecting appropriate counting vials with low background radiation, and optimizing the counting window to exclude noise outside the ¹⁴C energy spectrum. hidex.dearizona.edu For example, optimizing the counting window for the LSC-B technique resulted in a significant reduction in background counts. arizona.edu Longer counting times can also improve the signal-to-noise ratio, thereby lowering the detection limit. betalabservices.com

Quenching Correction and Calibration Procedures

Quenching refers to any process that reduces the light output from the scintillation process, leading to an underestimation of the radioactivity. It can be caused by chemical impurities (chemical quenching) or color in the sample (color quenching). hidex.de

Quenching Correction: Several methods are used to correct for quenching. The Transformed Spectral Index of the External Standard (tSIE) is a modern technique where a gamma source is used to generate a Compton spectrum in the sample, and the shape of this spectrum is used to determine the degree of quenching. mednexus.org Another method is the Triple-to-Double Coincidence Ratio (TDCR) , which is available on counters with three photomultiplier tubes. hidex.de TDCR calculates the ratio of triple to double coincidences, which is directly related to the counting efficiency and allows for automatic quench correction without an external standard. hidex.de

Calibration: Calibration is performed using standards with a known activity of ¹⁴C. A quench curve is generated by measuring a series of standards with varying amounts of a quenching agent. psu.edu This curve establishes the relationship between the counting efficiency and a quench indicating parameter (like tSIE). psu.edu This allows the counting efficiency of unknown samples to be determined from their measured quench level, and their measured count rate (CPM) can be converted to the actual disintegration rate (DPM). psu.edu For instance, a linear relationship between counting efficiency and the quenching index has been established for ¹⁴C in urine samples. mednexus.org

Accelerator Mass Spectrometry (AMS) for High-Precision Ethanol-14C Analysis

Accelerator Mass Spectrometry (AMS) is a highly sensitive technique that directly measures the number of ¹⁴C atoms in a sample, rather than waiting for their decay. hidex.de This allows for the analysis of much smaller samples and provides higher precision compared to LSC. it2isotopes.com

Sample Conversion Techniques for AMS (e.g., Combustion to CO₂, Graphitization)

Prior to AMS analysis, the carbon in the Ethanol-14C sample must be converted into a solid form, typically graphite (B72142), that is suitable for the ion source of the accelerator. araijournal.comaaqr.org

Combustion to CO₂: The first step is the combustion of the ethanol sample to produce pure carbon dioxide (CO₂). araijournal.comaaqr.org This is a critical step where contamination must be minimized. aaqr.org

Graphitization: The resulting CO₂ is then catalytically converted to graphite. betalabservices.comaraijournal.com This process involves reducing the CO₂ over a metal catalyst (e.g., iron or cobalt) at high temperatures. The quality of the resulting graphite is crucial for stable and accurate AMS measurements.

Comparative Analysis of LSC and AMS for Ethanol-14C Quantification

Both LSC and AMS are powerful techniques for Ethanol-14C quantification, each with its own advantages and disadvantages. hidex.de

Precision and Sensitivity: AMS is significantly more precise and sensitive than LSC. researchgate.netit2isotopes.com It can analyze much smaller samples (microgram to milligram range) and can detect much lower levels of ¹⁴C. betalabservices.com This makes AMS the preferred method for applications requiring high precision, such as the analysis of trace amounts of bio-ethanol in fossil fuels. cambridge.org

Cost and Accessibility: LSC instruments are more widely available and have a lower operational cost compared to AMS facilities. revvity.com The complexity and cost of AMS limit its widespread use. hidex.de

Sample Throughput: LSC generally allows for a higher sample throughput, especially with direct counting methods. revvity.com The sample preparation for AMS, particularly the graphitization step, is more time-consuming.

Correlation of Results: Studies comparing the two techniques on identical samples, such as biofuel mixtures, have shown a good correlation between the results obtained by LSC and AMS. hidex.decambridge.org For instance, one study found a good linear correlation between the specific ¹⁴C activity measured by LSC and the concentration of biocarbon, which was verified by AMS. cambridge.org However, some studies have reported statistical inconsistencies between AMS and LSC measurements for certain samples. geochronometria.com

The choice between LSC and AMS ultimately depends on the specific requirements of the analysis, including the required precision, sample size, budget, and sample throughput. hidex.de

Interactive Data Table: Comparison of LSC and AMS for ¹⁴C Analysis

| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) |

| Principle | Measures beta decay | Directly counts ¹⁴C atoms |

| Sample Size | Milligrams to grams | Micrograms to milligrams |

| Precision | Lower | Higher |

| Sensitivity | Lower | Higher |

| Cost | Lower | Higher |

| Accessibility | High | Low |

| Sample Throughput | Higher | Lower |

| Sample Preparation | Simpler (direct mixing possible) | More complex (requires graphitization) |

Chromatographic and Spectrometric Coupling for Ethanol-14C Metabolite Characterization

The investigation of Ethanol-14C metabolism relies on sophisticated analytical techniques that can separate and identify the radiolabeled compounds within complex biological matrices. The coupling of chromatographic separation with spectrometric detection provides a powerful platform for the quantification and structural elucidation of these metabolites.

High-Performance Liquid Chromatography (HPLC) for Ethanol-14C Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of Ethanol-14C and its metabolites from biological extracts. eag.comiastate.edu Its high resolving power allows for the isolation of individual radiolabeled compounds from a complex mixture, which is a critical step before quantification and structural analysis. eag.com Various HPLC methods are employed, with reverse-phase and anion-exchange chromatography being particularly prominent in the analysis of radiolabeled compounds. capes.gov.brresearchgate.net

In practice, extracts from tissues or plasma containing ¹⁴C-labeled compounds are prepared, often involving steps like concentration and reconstitution in a suitable solvent such as ethanol, before injection into the HPLC system. europa.euasm.org The separation is achieved based on the differential partitioning of the analytes between the stationary phase of the column and the mobile phase. eag.com For instance, anion exchange HPLC has been successfully used to separate various ¹⁴C-labeled metabolites, yielding multiple distinct fractions for further analysis. researchgate.netnih.gov The effluent from the HPLC column can be collected in fractions, and the radioactivity of each fraction is then measured using a liquid scintillation counter to generate a radiochromatogram. eag.comresearchgate.net This provides a quantitative profile of the distribution of ¹⁴C among different metabolites.

The following table illustrates a typical setup for the HPLC analysis of ¹⁴C-labeled samples:

| Parameter | Specification | Purpose |

| HPLC System | Standard HPLC system with a pump, injector, and detector. | To precisely deliver the mobile phase and introduce the sample onto the column. |

| Column | Reverse-phase (e.g., C18) or Anion Exchange. capes.gov.brresearchgate.net | To separate compounds based on polarity or charge. |

| Mobile Phase | Typically a gradient of aqueous and organic solvents (e.g., water and acetonitrile). eag.compsu.edu | To elute the separated compounds from the column. |

| Detection | UV detector followed by a radioisotope flow monitor or fraction collection for liquid scintillation counting. eag.com | To detect both non-radiolabeled and radiolabeled compounds. |

Integration with Mass Spectrometry for Structural Elucidation of Labeled Species

While HPLC provides excellent separation and quantification of radiolabeled metabolites, it does not typically provide structural information. To identify the chemical structure of the separated ¹⁴C-labeled species, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. au.dkresearchgate.net This combination is a powerful tool for metabolite identification in drug discovery and development. acs.org

The mass spectrometer measures the mass-to-charge ratio of ionized molecules, which allows for the determination of their molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting fragment ions, providing detailed structural information. au.dkresearchgate.net This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its definitive identification. au.dk The use of radiolabeling in conjunction with mass spectrometry helps to confirm whether a detected peak is associated with the parent compound or a metabolite. selcia.com

The combination of high-specific activity ¹⁴C-labeling and high-resolution mass spectrometry (HRMS) has been shown to be a powerful strategy for profiling unknown metabolites in complex matrices. researchgate.net The radioactivity helps to pinpoint the compounds of interest, while HRMS provides accurate mass measurements to determine their elemental composition and structural details. researchgate.net

Method Validation and Standardization in Ethanol-14C Research

Ensuring the accuracy, reliability, and comparability of Ethanol-14C measurements is paramount for their scientific validity. This is achieved through rigorous method validation, standardization, and participation in quality assurance programs.

Inter-laboratory Comparison and Quality Assurance for Ethanol-14C Measurements

Inter-laboratory comparison studies are a critical component of quality assurance in radiocarbon analysis. 14chrono.orgarizona.edu These programs involve multiple laboratories analyzing the same samples and comparing their results. 14chrono.org This process helps to identify and eliminate aberrant results and ensures that different laboratories can produce comparable and accurate data. arizona.educambridge.org Several international intercomparison programs exist, such as TIRI (Third International Radiocarbon Intercomparison), FIRI (Fourth International Radiocarbon Intercomparison), VIRI (Vienna International Radiocarbon Intercomparison), SIRI (Sixth International Radiocarbon Intercomparison), and GIRI (Glasgow International Radiocarbon Intercomparison). 14chrono.org

Laboratories that participate in these studies and adhere to established quality assurance protocols can demonstrate the reliability of their data. cambridge.org A comprehensive quality assurance program covers all aspects of the analysis, from sample receipt and preparation to data calculation and reporting. gla.ac.uk For instance, in many labs, a significant portion of the samples analyzed in each batch are for quality assurance purposes. gla.ac.uk

The following table showcases results from an international intercomparison study, demonstrating the agreement between a participating laboratory's measurements and the consensus values.

| Sample | Consensus Value (pMC) | Laboratory Mean Value (pMC) | Number of Measurements |

| Barley Mash (TIRI sample A) | 116.35 ± 0.0084 | 116.53 ± 0.40 | 206 |

| Humic Acid (SIRI sample N) | 3369 ± 4 years BP | 3367 ± 25 years BP | 436 |

| Data adapted from SUERC Quality Assurance information. gla.ac.uk |

Reference Materials and Background Determination for Ethanol-14C Analysis

The use of certified reference materials is fundamental to achieving accurate and traceable ¹⁴C measurements. radiocarbon.comeuropa.eu These are materials with a known and well-characterized ¹⁴C content. The primary modern standard for radiocarbon dating has been Oxalic Acid I and its successor, Oxalic Acid II, from the National Institute of Standards and Technology (NIST). radiocarbon.com By analyzing these standards alongside unknown samples, laboratories can calibrate their instruments and normalize their results. radiocarbon.commpg.de

In addition to modern standards, it is crucial to determine the background level of ¹⁴C in the analytical system. radiocarbon.comscispace.com This background can originate from various sources, including contamination during sample preparation and handling, or from the instrument itself. scispace.comcambridge.org To measure this, samples of "dead" carbon, which are of geological origin and contain no ¹⁴C (such as coal, lignite, or limestone), are analyzed. radiocarbon.comeuropa.eu The measured background activity is then subtracted from the sample measurements to obtain the true ¹⁴C content of the sample. radiocarbon.com

The following table provides examples of materials used for background determination and their typical measured values.

| Background Material | Mean F¹⁴C Value (± 1σ) | Number of Measurements |

| Heidelberg wood (organic, non-bone) | 0.0013 ± 0.0005 | 231 |

| Icelandic doublespar (carbonate) | 0.0017 ± 0.0003 | 7 |

| Background Bone | 0.0026 ± 0.0010 | 39 |

| Data adapted from SUERC laboratory background values. gla.ac.uk |

The natural abundance of ¹⁴C in the atmosphere is not constant, so for certain applications, the reference value is determined annually using ethanol from raw materials of the most recent vegetation period. europa.euoiv.int

Applications of Ethanol 14c in Non Human Biological Systems Research

Elucidation of Metabolic Pathways of Ethanol (B145695) in Plant Systems

Ethanol, often associated with anaerobic conditions, is also metabolized by plants under various physiological states. The use of Ethanol-14C has been instrumental in tracking its movement and transformation within plant tissues.

Tracing Transpired Ethanol Metabolism in Woody Plants

Research on woody plants, such as the eastern cottonwood (Populus deltoides), has utilized 1-[14C]Ethanol to investigate the metabolism of ethanol that moves with the transpiration stream. nih.gov Studies have shown that leaves and stems possess a significant capacity to metabolize this transpired ethanol. nih.gov In experiments with excised leaves and shoots, a remarkable amount of the radiolabel, over 99% in short-term studies and over 95% after 24 hours, was incorporated into the plant tissue. nih.gov This efficient scavenging mechanism suggests that trees can effectively recapture and utilize ethanol produced in hypoxic tissues, such as roots in flooded soils. nih.gov Less than 5% of the labeled ethanol was lost through transpiration, and an even smaller fraction, less than 1%, was released as 14CO2. nih.gov Autoradiography has revealed that in excised shoots, the majority of the radiolabel is incorporated into the stems and petioles, with very little reaching the leaf mesophyll cells. nih.gov

Carbon-14 (B1195169) Incorporation into Plant Tissue Components and Organic Acids

Once taken up, the carbon from Ethanol-14C is distributed among various biochemical fractions within the plant tissues. In short-term experiments with eastern cottonwood, the radiolabel was primarily found in the water-soluble and chloroform-soluble fractions. nih.gov Over longer periods, the 14C was also incorporated into proteins. nih.gov

A significant portion of the metabolized ethanol is channeled into organic acids. For instance, when labeled ethanol was supplied to excised petioles of eastern cottonwood in a 5-minute pulse, 41% of the incorporated radiolabel was found in organic acids. nih.gov High-performance liquid chromatography (HPLC) analysis identified these labeled organic acids as acetate (B1210297), isocitrate, α-ketoglutarate, and succinate. nih.gov This indicates that ethanol is first oxidized to acetaldehyde (B116499) and then to acetate, which subsequently enters the tricarboxylic acid (TCA) cycle. nih.gov In germinating pea cotyledons, [1-14C]ethanol and [2-14C]ethanol were rapidly incorporated into citrate (B86180) and glutamate (B1630785), further supporting the role of the TCA cycle in ethanol metabolism. nih.gov

The distribution of 14C from metabolized ethanol across different chemical fractions in various plant tissues is summarized below.

| Plant Tissue | Fraction | Percentage of Incorporated 14C | Labeled Components Identified |

| Eastern Cottonwood Petioles | Organic Acids | 41% | Acetate, Isocitrate, α-Ketoglutarate, Succinate |

| Eastern Cottonwood | Water-soluble, Chloroform-soluble, Protein | - | - |

| Corn Coleoptiles | Organic Acids | 12% | - |

| Corn Coleoptiles | Acidic Amino Acids | 6% | - |

| Corn Coleoptiles | Neutral & Basic Amino Acids | 6% | - |

| Corn Coleoptiles | Lipids | 8% | - |

| Corn Coleoptiles | Residue | 27% | - |

| Corn Coleoptiles | CO2 | 35% | - |

| Apple Slices | Volatile on Acidification (likely volatile acids) | 58% | - |

Investigations of Choline (B1196258) and Betaine Biosynthesis Pathways in Plants Using Ethanol-14C Derivatives

While not a direct application of Ethanol-14C, its derivative, [1,2-14C]ethanolamine, has been crucial in studying the biosynthesis of important compounds like choline and glycine (B1666218) betaine, particularly in the context of salt stress. In spinach (Spinacia oleracea) leaf discs, labeled ethanolamine (B43304) was used to trace the pathway of choline synthesis. nih.gov The label appeared in N-methylated derivatives of phosphoethanolamine, ultimately leading to the formation of phosphocholine, choline, and betaine. nih.gov This research demonstrated that under saline conditions, the activity of enzymes involved in the methylation of phosphoethanolamine increases, leading to a higher accumulation of betaine, an important osmoprotectant. nih.gov

Similarly, in the mangrove species Avicennia marina, [1,2-14C]ethanolamine was used to track the synthesis of glycinebetaine, which was found to increase under salt stress. nih.gov The study revealed that the radioactivity was incorporated into phosphorylated compounds like phosphoethanolamine and phosphocholine, as well as lipids and CO2. nih.gov

Mechanistic Studies of Ethanol Metabolism in Microbial and Animal Tissues (In Vitro and Non-Human In Vivo)

Ethanol-14C has also been extensively used to study the metabolic pathways of ethanol in non-human animal models and microbial systems, providing insights into the biochemical transformations it undergoes.

Pathways Involving Acetate Formation from Ethanol-14C

A primary step in ethanol metabolism across various organisms is its oxidation to acetate. In animal tissues, this process is well-documented. Early studies using tissue slices from horse liver showed the oxidation of ethanol to acetaldehyde and subsequently to acetic acid. conicet.gov.ar More recent research using [2-14C]ethanol in human subjects (for comparative purposes, though the focus here is non-human) demonstrated that the resulting [2-14C]acetate's metabolism is not confined to the liver. nih.gov The distribution of 14C in glucose and glutamate suggested that while some metabolism occurs in the liver, a significant portion happens in other tissues, proposed to be muscle. nih.gov

In the context of microbial metabolism, studies with the yeast Saccharomyces cerevisiae have shown that environmental ethanol can be a significant source of acetyl-CoA. nih.gov This process involves the conversion of ethanol to acetaldehyde, which then forms acetyl-CoA, a central molecule in cellular metabolism. nih.gov

The conversion of ethanol to acetate is a key step that links ethanol metabolism to central metabolic pathways like the Krebs cycle. nih.gov

Carbon Flow into Lipid Synthesis and Other Macromolecules from Labeled Ethanol

The acetate derived from ethanol metabolism can be utilized for the synthesis of various macromolecules, most notably lipids. In calf pulmonary artery endothelial cells, [14C]-ethanol was incorporated into several phospholipids (B1166683), including phosphatidylethanol (B1425624) (PEth). nih.gov This incorporation was diminished by inhibitors of ethanol metabolism, confirming the metabolic conversion. nih.gov The study also noted that the distribution of label from [14C]-ethanol into the fatty acyl and glycerophosphoryl parts of phospholipids differed from that of [3H]-acetate, suggesting distinct acetate pools. nih.gov

In fermenting yeast, environmental ethanol contributes to both cytosolic and mitochondrial acetyl-CoA pools, which are then used for fatty acid synthesis. nih.gov The labeling pattern of fatty acids from [U-13C]ethanol confirmed its role as a carbon source for lipid biosynthesis. nih.gov

In vivo studies in mice with [14C]-cilengitide, where ethanol was used for extraction, showed that after intravenous administration, the majority of the radioactivity in plasma was from the unchanged drug, indicating minimal metabolism of cilengitide (B523762) itself. nih.govresearchgate.net However, such studies often involve the analysis of tissue distribution, where labeled compounds can be tracked. For instance, in rats administered with [3-14C] 8-2 fluorotelomer alcohol, the highest concentrations of radioactivity were found in fat and liver at 7 days post-dose, indicating the distribution of metabolites to lipid-rich tissues. oup.compsu.edu

The flow of carbon from ethanol into various macromolecules is a critical aspect of its metabolic impact.

| System | Macromolecule/Product | Observation |

| Calf Pulmonary Artery Endothelial Cells | Phospholipids (e.g., Phosphatidylethanol) | [14C]-ethanol was incorporated into various phospholipids. |

| Saccharomyces cerevisiae | Fatty Acids | Environmental ethanol served as a major source of acetyl-CoA for fatty acid synthesis. |

| Eastern Cottonwood | Protein | In long-term experiments, 14C from ethanol was incorporated into protein. |

Characterization of Enzymatic Transformations and Biochemical Reactions with Ethanol-14C

The radiolabeling of ethanol with Carbon-14 (Ethanol-14C) provides a powerful tool for elucidating the pathways of its metabolism and its influence on various biochemical reactions. By tracing the journey of the 14C atom, researchers can quantitatively map the transformation of ethanol into its various metabolic products. The primary enzymatic pathway for ethanol metabolism involves its oxidation to acetaldehyde by alcohol dehydrogenase (ADH), followed by the conversion of acetaldehyde to acetic acid by aldehyde dehydrogenase (ALDH). portlandpress.com This acetic acid is then converted to acetyl-CoA, which can enter the citric acid cycle for complete oxidation to CO2 and water. portlandpress.com The use of Ethanol-14C allows for the precise tracking of the carbon skeleton through these enzymatic steps, confirming that the major pathway for ethanol metabolism proceeds via acetate. d-nb.info

Studies using rat liver slices have demonstrated this process, showing that when the liver takes up Ethanol-14C, a significant portion is released back into the incubation medium as acetate-14C. d-nb.info This indicates that the liver is a primary site of this conversion. Furthermore, experiments with intact rats using both ethanol-1-14C and acetate-1-14C have shown that the labeling of expired 14CO2, as well as its incorporation into fatty acids and cholesterol, is consistent with the conversion of ethanol to a common acetyl-CoA pool. d-nb.info

Beyond its own metabolism, Ethanol-14C is instrumental in studying the effects of ethanol on other biochemical processes. For instance, research on calf pulmonary artery endothelial cells showed that [14C]-ethanol is incorporated into several phospholipids, most notably phosphatidylethanol (PEth). nih.gov This incorporation was found to be reduced by inhibitors of ethanol metabolism, such as pyrazole (B372694) and cyanamide, confirming that the metabolic products of ethanol are involved in these transformations. nih.gov In another study using a neuroblastoma x glioma hybrid cell line (NG 108-15), long-term ethanol exposure was found to potentiate the incorporation of [14C]serine into phosphatidylserine, indicating an ethanol-induced alteration in phospholipid metabolism. frontiersin.org

The following table summarizes findings from a study on perfused rat livers, illustrating how ethanol affects various metabolic pathways, which can be quantitatively assessed using 14C-labeled substrates.

Table 1: Effect of Ethanol on Glucose Metabolism in Perfused Rat Liver

| Metabolic Process | Substrate | Control (micromol) | With Ethanol (micromol) | Change |

|---|---|---|---|---|

| Glucose Oxidation | 14C-Glucose | 1.09 +/- 0.11 | 1.41 +/- 0.14 | Increased |

| Gluconeogenesis | 14C-Lactate | 8.0 +/- 1.3 | 1.5 +/- 0.6 | Decreased |

| Direct Glycogenesis | 14C-Glucose | 0.55 +/- 0.08 | 0.33 +/- 0.05 | Decreased |

| Indirect Glycogenesis | 14C-Lactate | 0.21 +/- 0.04 | 0.09 +/- 0.01 | Decreased |

Data derived from a study on perfused rat livers, showing the impact of ethanol on key metabolic pathways using 14C-labeled substrates. portlandpress.com

These examples underscore the utility of Ethanol-14C and other 14C-labeled compounds in dissecting the complex enzymatic transformations and biochemical interplay that occur in the presence of ethanol.

Tracing Ethanolamine Utilization Pathways in Microorganisms

Ethanolamine is a significant source of carbon and nitrogen for numerous bacterial species, including several pathogens, and its metabolic pathway is a key area of microbiological research. plos.org The use of 14C-labeled ethanolamine, specifically [14C]ethanolamine, has been crucial in tracing its utilization and incorporation into cellular components. The central step in this pathway is the cleavage of ethanolamine into acetaldehyde and ammonia (B1221849), a reaction catalyzed by the enzyme ethanolamine ammonia lyase, which is encoded by the eutBC genes. plos.org The resulting acetaldehyde can then be converted to acetyl-CoA, which enters central metabolism. plos.org

Research utilizing [14C]ethanolamine has provided direct evidence of these metabolic routes. A study involving ten different bacterial species demonstrated that when grown with [2-14C]ethanolamine as a primary nitrogen source, all incorporated the radiolabel into various cellular materials, with a significant proportion found in lipids. portlandpress.com In-depth analysis of five of these bacteria, including Erwinia carotovora, revealed that all detectable lipids were labeled, with the radioactivity predominantly located in the fatty acid moieties rather than the ethanolamine base of phospholipids. portlandpress.com This suggests that the ethanolamine is broken down and its carbon skeleton re-assimilated into new molecules. portlandpress.com

Further studies have confirmed this pathway in other microorganisms. For example, research on Mycobacterium 607 reported the utilization of ethanolamine-1-14C, leading to the biosynthesis of amino acids like alanine, glycine, and serine, as well as phosphatidylethanolamines. nih.gov The addition of unlabeled acetate to the growth media of several bacterial species was shown to decrease the incorporation of radioactivity from [14C]ethanolamine into lipids, which supports the hypothesis that ethanolamine is metabolized to acetyl-CoA via an acetate intermediate. portlandpress.com

The following table presents data from a study on the incorporation of [2-14C]ethanolamine into the lipids of various bacteria, highlighting the efficiency of this utilization pathway.

Table 2: Incorporation of [2-14C]Ethanolamine into Lipids by Various Bacteria

| Bacterial Species | Growth Substrate | % of Total 14C in Lipids |

|---|---|---|

| Erwinia carotovora | Glycerol + [14C]Ethanolamine | 36.5 |

| Pseudomonas sp. | Glycerol + [14C]Ethanolamine | 15.2 |

| Acinetobacter calcoaceticus | Glycerol + [14C]Ethanolamine | 14.8 |

| Arthrobacter globiformis | Glycerol + [14C]Ethanolamine | 11.5 |

| Mycobacterium smegmatis | Glycerol + [14C]Ethanolamine | 1.8 |

Data shows the percentage of total incorporated radioactivity from [2-14C]ethanolamine that was recovered in the total lipid fraction of bacteria grown with ethanolamine as the main nitrogen source. portlandpress.com

These studies demonstrate the indispensable role of 14C-labeled ethanolamine in mapping the metabolic fate of this compound within microorganisms, providing critical insights into their nutritional flexibility and biochemistry.

Investigating Carbon Flux and Cycling in Biological Models

The application of Ethanol-14C and other 14C-labeled compounds is fundamental to investigating carbon flux and the cycling of carbon through metabolic networks in various biological models. By introducing a labeled substrate, scientists can follow the path of the 14C atoms as they are incorporated into a wide array of downstream metabolites, providing a dynamic view of metabolic activity.

In studies of plant physiology, for instance, photosynthetically fixed 14CO2 has been used to trace the flow of carbon into primary metabolites and specialized compounds. In the medicinal plant Catharanthus roseus, researchers tracked the distribution of 14C from assimilated 14CO2 into an ethanol-soluble fraction containing sugars, amino acids, and organic acids, and ultimately into alkaloids. microbialcell.com This allowed them to determine that the capacity to synthesize alkaloids is highest in young, growing leaves, which efficiently channel carbon from photosynthesis into this specific biosynthetic pathway. microbialcell.com

Similarly, in microbiological research, 14C-labeled substrates are used to unravel complex metabolic pathways. In the yeast Saccharomyces cerevisiae grown anaerobically, the use of [U-14C]glucose and [U-14C]glutamic acid revealed that the carbon flow from these two sources follows two distinct paths. researchgate.net The majority of the labeled glucose was converted to ethanol, glycerol, and pyruvate, while the labeled glutamate was the exclusive source for 2-oxoglutarate, succinate, and 2-hydroxyglutarate. researchgate.net This demonstrates a separation in the central carbon metabolism under these specific conditions.

The metabolic fate of ethanol itself has been extensively studied using Ethanol-14C. In rat models, the label from ethanol-1-14C can be traced to expired 14CO2, indicating its complete oxidation, as well as its incorporation into lipids and glycogen, demonstrating its role as a carbon source for biosynthesis.

Quantitative Analysis of Molecular Kinetics and Dynamics

Ethanol-14C is a crucial tracer for the quantitative analysis of molecular kinetics and dynamics in biological systems. It allows for the measurement of rates of transport, metabolism, and biosynthesis.

A key application is in the study of blood flow and nutrient delivery. Microdialysis studies in rat muscle have used [14C]ethanol to determine the permeability of the dialysis probe and to estimate nutritive blood flow. By measuring the outflow-to-inflow (O/I) ratio of [14C]ethanol perfused through the probe, researchers can calculate the probe's permeability and model the kinetics of solute exchange between the blood and the interstitial fluid. This provides a quantitative measure of how efficiently substances are delivered to the tissue.

In metabolic studies, the kinetics of ethanol metabolism can be precisely measured. Experiments tracking the expiration of 14CO2 from animals injected with [1-14C]pyruvate after exposure to ethanol vapor have been used to model the kinetic effects of ethanol on central metabolism. Such studies showed that ethanol inhalation stimulates the expiration of 14CO2, suggesting an increase in the rate of transmembrane and trans-tissue processes. The time course of 14CO2 expiration following an injection of ethanol-1-14C provides direct data on the rate of its oxidation in the body. d-nb.info

The following table presents kinetic data from an in-vitro microdialysis experiment, demonstrating the use of [14C]ethanol to determine probe permeability, a key parameter in pharmacokinetic modeling.

Table 3: In-Vitro Permeability of a Microdialysis Probe Using Radiolabeled Tracers

| Tracer | Average Permeability (Pp) (m s-1) |

|---|---|

| 3H2O | 1.59 ± 0.01 × 10-5 |

| [14C]Ethanol | 0.88 ± 0.01 × 10-5 |

Data calculated from the outflow/inflow ratios of tracers in a microdialysis probe immersed in a stirred saline solution.

These quantitative approaches, enabled by Ethanol-14C, are vital for building accurate models of physiological and biochemical processes.

Assessment of Nutrient Utilization and Biosynthesis Processes

The use of Ethanol-14C and other 14C-labeled molecules is central to assessing how nutrients are utilized and channeled into biosynthetic processes. By tracing the incorporation of the 14C label into macromolecules, researchers can quantify the contribution of a specific nutrient to the synthesis of lipids, proteins, and other cellular components.

For example, studies on glycerolipid synthesis in rats have used [1-14C]ethanol to understand how ethanol consumption affects lipid metabolism. These studies showed that ethanol treatment increases the relative rate of triglyceride synthesis in the liver while decreasing the synthesis of phospholipids like phosphatidylcholine and phosphatidylethanolamine. The radiolabel allows for a direct comparison of the flux of carbon from ethanol into different lipid classes.

In the context of cancer cell research, the metabolism of fatty acids and their precursors has been investigated using 14C-labeled compounds. In MCF-7 breast cancer cells, which accumulate fatty alcohols, incubation with [14C]stearic acid led to a four-fold higher conversion to radiolabeled fatty alcohol compared to control cells. Conversely, these cells showed a very low capacity to incorporate [14C]stearyl alcohol into ether-linked phospholipids, indicating a specific deficiency in their lipid biosynthesis pathway.

The utilization of ethanolamine as a nutrient source by bacteria is another area where 14C labeling has been instrumental. In Escherichia coli, providing ethanolamine as the sole carbon source leads to a significant increase in the expression of the eut genes responsible for its metabolism. Tracing experiments with [14C]ethanolamine have shown that the carbon and nitrogen from ethanolamine are incorporated into acetyl-CoA and ammonia, respectively, which are then used for growth and the synthesis of new cellular components like amino acids. plos.org

The following table summarizes findings on how different nutrient sources, traced with 14C, are partitioned into various biosynthetic products in different biological systems.

Table 4: Biosynthetic Fate of 14C-Labeled Nutrients in Various Biological Systems

| Biological System | 14C-Labeled Nutrient | Primary Biosynthetic Fate | Research Focus |

|---|---|---|---|

| Rat Liver | [1-14C]Ethanol | Triglycerides, CO2 | Lipid Synthesis & Oxidation |

| MCF-7 Cells | [14C]Stearic Acid | Fatty Alcohols | Aberrant Lipid Metabolism |

| S. cerevisiae | [U-14C]Glucose | Ethanol, Glycerol | Anaerobic Fermentation researchgate.net |

| C. roseus Leaves | 14CO2 | Alkaloids, Sugars, Amino Acids | Secondary Metabolism microbialcell.com |

| E. coli | [14C]Ethanolamine | Acetyl-CoA, Amino Acids | Nutrient Utilization plos.org |

This table provides a summary of how 14C-labeled precursors are utilized for biosynthesis in different research models.

Through these applications, Ethanol-14C and related tracers provide invaluable quantitative data on the complex interplay between nutrient availability and biosynthetic activity in non-human biological systems.

Environmental and Carbon Cycle Research Applications of Ethanol 14c

Differentiation of Biogenic and Fossil Carbon Sources in Fuels and Other Materials

The primary environmental application of Ethanol-14C lies in its ability to differentiate between biogenic and fossil-based carbon. Biogenic materials, such as bioethanol derived from crops like corn or sugarcane, contain a known level of carbon-14 (B1195169), which is absorbed from the atmosphere during the plant's life. wikipedia.org In contrast, fossil fuels, having been sequestered for millions of years, are devoid of carbon-14 due to radioactive decay. wikipedia.orgnih.gov This fundamental difference allows for the precise quantification of the renewable component in various materials.

Radiocarbon analysis is a highly effective method for quantifying the bioethanol content in fuel blends. cambridge.org Since synthetic ethanol (B145695) produced from petroleum is chemically identical to bioethanol, other analytical methods can be ineffective. betalabservices.com The standardized method for this determination is ASTM D6866, which measures the ¹⁴C content to determine the percentage of bio-based carbon in a sample. betalabservices.combiobased-diesel.com

Research has demonstrated a direct linear relationship between the specific ¹⁴C activity of a fuel mixture and its biocarbon concentration. cambridge.orgscispace.com This allows for precise quantification of the bioethanol percentage in gasoline blends. For example, as the percentage of bioethanol increases, the measured ¹⁴C activity increases proportionally. nukleonika.pl This method is routinely used for regulatory compliance, tax accounting, and to prevent fraud where fossil-derived ethanol might be misrepresented as bioethanol to gain tax credits. betalabservices.com

Table 1: Correlation between Bioethanol Content and ¹⁴C Activity in Fuel Blends

This table illustrates the direct relationship between the known percentage of bioethanol in a fuel blend and its measured radiocarbon activity. The data shows a clear linear correlation, forming the basis for the ASTM D6866 method. Data is compiled from experimental findings reported in radiocarbon analysis studies. scispace.com

| Sample | Bioethanol Content (% m/m) | Biocarbon Fraction (% of total carbon) | Net ¹⁴C Activity (dpm/mL) |

|---|---|---|---|

| 1 | 0.50 | 0.62 | 0.12 ± 0.04 |

| 2 | 1.00 | 1.24 | 0.24 ± 0.04 |

| 3 | 2.00 | 2.48 | 0.48 ± 0.04 |

| 4 | 5.00 | 6.19 | 1.18 ± 0.04 |

| 5 | 10.00 | 12.39 | 2.35 ± 0.05 |

| 6 | 85.00 | 90.57 | 18.91 ± 0.10 |

| 7 | 100.00 | 100.00 | 22.28 ± 0.11 |

Governments worldwide have implemented Renewable Fuel Standards (RFS) that mandate the blending of biofuels into the transportation fuel supply. Ethanol-¹⁴C analysis, through methods like ASTM D6866, is a cornerstone for verifying compliance with these regulations. betalabservices.com This testing provides an accurate and reliable way to confirm the bio-based content of fuels, ensuring that obligated parties meet their renewable volume obligations. biobased-diesel.com

The method's precision is critical for upholding the integrity of programs like the U.S. Renewable Fuel Standard and the European Union's Renewable Energy Directive. betalabservices.combiobased-diesel.com It protects against fraud, ensures fair allocation of tax credits and other incentives, and provides regulators with a robust tool to enforce policy. betalabservices.com The accuracy of Accelerator Mass Spectrometry (AMS) in this context is high, with inter-laboratory uncertainty typically within ±3%. iteh.airesearchgate.net

The concentration of ¹⁴C in the atmosphere is not constant, which has implications for the precise determination of biogenic content. Two major anthropogenic activities have significantly altered atmospheric ¹⁴C levels:

The Suess Effect : The large-scale combustion of fossil fuels since the Industrial Revolution has released vast quantities of ¹⁴C-free CO₂ into the atmosphere. wikipedia.orggeochronometria.com This has diluted the natural atmospheric ¹⁴C concentration, a phenomenon known as the Suess effect. wikipedia.orgnih.gov

The "Bomb Pulse" : Above-ground nuclear weapons testing in the 1950s and 1960s created a large amount of ¹⁴C in the atmosphere, nearly doubling its concentration by the mid-1960s. wikipedia.orgnoaa.gov Since the Limited Test Ban Treaty of 1963, this "bomb pulse" of ¹⁴C has been gradually decreasing as it is absorbed by the oceans and terrestrial biosphere. noaa.govllnl.gov

These fluctuations mean that the ¹⁴C signature of a modern plant is a function of the year it grew. Standard methods like ASTM D6866 are regularly updated to account for these temporal changes in the atmospheric ¹⁴C reference value, ensuring accurate calculations of bio-based content. cambridge.org For most modern biofuels derived from annual crops, these variations are well-accounted for. However, errors could become more significant if the biofuel feedstock, such as wood from older trees, stopped exchanging carbon with the atmosphere decades ago. cambridge.org

Table 2: Historical Variations in Atmospheric Δ¹⁴C in the Northern Hemisphere

This table shows the significant fluctuations in atmospheric ¹⁴C concentration, expressed as Δ¹⁴C (the deviation in parts per mil from a standard). The data illustrates the pre-industrial baseline, the dilution from the Suess effect, the dramatic spike from the "bomb pulse," and the subsequent decline. These variations are critical for calibrating biogenic content measurements. Data is based on atmospheric records and reconstructions. nih.govnoaa.govllnl.govegu.eu

| Year | Approximate Δ¹⁴C (‰) | Primary Influencing Factor |

|---|---|---|

| 1850 | 0 | Pre-industrial baseline |

| 1950 | -20 | Suess Effect (fossil fuel dilution) |

| 1955 | ~10 | Start of significant "Bomb Pulse" |

| 1964 | ~835 | Peak of "Bomb Pulse" |

| 1980 | ~300 | Decline post-Test Ban Treaty |

| 2000 | ~80 | Continued decline and oceanic uptake |

| 2015 | ~20 | Approach towards pre-bomb levels |

Tracing Carbon Dioxide Emissions and Atmospheric Exchange

The distinct ¹⁴C signature of different carbon sources makes Ethanol-¹⁴C a valuable tracer for studying the carbon cycle and quantifying CO₂ emissions. By analyzing the ¹⁴C content of plant-derived materials, scientists can gain insights into atmospheric composition and the impact of human activities.

Annually produced materials, like the grapes used for wine, capture the atmospheric ¹⁴C signature of the year they were grown. cambridge.org The ethanol fermented from these grapes effectively archives this isotopic information. rug.nl Scientists can analyze the ¹⁴C content of ethanol from vintage wines to reconstruct past atmospheric conditions and trace the regional presence of fossil fuel-derived CO₂ (CO₂-ff). rug.nlrug.nl

Because fossil fuels are ¹⁴C-free, areas with high CO₂-ff emissions will have a diluted, or lower, atmospheric ¹⁴C concentration compared to "clean-air" background sites. geochronometria.comrug.nl By comparing the ¹⁴C in wine ethanol from an industrial region to that from a remote background location for the same year, researchers can calculate the "regional CO₂-ff excess"—the additional concentration of CO₂ from fossil fuels in that area. rug.nl This innovative method allows for the historical monitoring of regional pollution levels in places where direct atmospheric measurements were not available. rug.nlrug.nl

Table 3: Regional Fossil Fuel CO₂ Excess in Europe Determined by Wine Ethanol-¹⁴C Analysis

This table presents data from a study that used ¹⁴C measurements in wine ethanol to determine the excess CO₂ from fossil fuels (CO₂-ff) at various European locations compared to the Jungfraujoch high-alpine background station. The data reveals spatial and temporal variations in regional pollution. rug.nl

| Location | Year | Regional CO₂-ff Excess (ppm) |

|---|---|---|

| Heidelberg, Germany | 2003 | 6.9 |

| Heidelberg, Germany | 2004 | 5.0 |

| Alsace, France | 2003 | 5.5 |

| Alsace, France | 2004 | 4.2 |

| Piemonte, Italy | 2003 | 6.1 |

| Piemonte, Italy | 2004 | 4.7 |

| La Mancha, Spain | 2003 | 3.2 |

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling. scirp.org For bioethanol, LCA is crucial for quantifying its carbon footprint and its potential to reduce greenhouse gas (GHG) emissions compared to gasoline. energy.gov

While the combustion of bioethanol releases CO₂, this carbon was recently captured from the atmosphere by the feedstock crops, making it part of the biogenic carbon cycle. In contrast, burning gasoline releases ancient carbon, adding new CO₂ to the atmosphere. LCA studies consistently show that corn-based ethanol significantly reduces GHG emissions compared to gasoline. A 2021 study by Argonne National Laboratory found that U.S. corn ethanol results in 44%–52% lower GHG emissions than gasoline. energy.gov These reductions are attributed to improvements in farming practices, such as reduced fertilizer use, and more efficient ethanol production processes. energy.gov Other studies have reported GHG emission reductions for corn ethanol in the range of 40-50% compared to gasoline. iowafarmbureau.com

Table 4: Comparative Life Cycle Greenhouse Gas Emissions for Ethanol and Gasoline

This table compares the life cycle greenhouse gas (GHG) emissions of ethanol from various feedstocks with those of conventional gasoline. The values, expressed in grams of carbon dioxide equivalent per megajoule of energy (g CO₂eq/MJ), demonstrate the potential for GHG reductions from using bioethanol. Data is compiled from various Life Cycle Assessment studies. ubc.caesu-services.chacs.org

| Fuel Type | Feedstock | Life Cycle GHG Emissions (g CO₂eq/MJ) | Approximate GHG Reduction vs. Gasoline |

|---|---|---|---|

| Gasoline (Conventional) | Crude Oil | ~94 | - |

| Ethanol (1st Gen) | Corn (U.S.) | ~50 | ~47% |

| Ethanol (1st Gen) | Sugarcane (Brazil) | ~25 | ~73% |

| Ethanol (2nd Gen) | Corn Stover | ~7 - 23 | ~75% - 93% |

| Ethanol (2nd Gen) | Wheat Straw | ~14 - 19 | ~80% - 85% |

| Ethanol (2nd Gen) | Forest Residue | ~7 - 11 | ~88% - 93% |

Theoretical and Methodological Considerations in Ethanol 14c Research

Radiometric Isotope Effects and Their Implications in Metabolic Tracing

The presence of the heavier carbon-14 (B1195169) isotope in the ethanol (B145695) molecule, in place of the more common carbon-12, introduces subtle but significant differences in chemical reactivity. This phenomenon, known as the Kinetic Isotope Effect (KIE), has profound implications for the quantitative interpretation of metabolic tracing studies. The KIE arises because the carbon-14 atom forms a stronger chemical bond than carbon-12 due to its greater mass. Consequently, more energy is required to break a ¹⁴C-H or ¹⁴C-C bond compared to its ¹²C counterpart, leading to a slower reaction rate for the ¹⁴C-labeled molecule.

In the context of ethanol metabolism, the primary pathway involves the oxidation of ethanol to acetaldehyde (B116499), a reaction catalyzed by the enzyme alcohol dehydrogenase (ADH). This step involves the cleavage of a C-H bond at the C-1 (carbinol) position. When using [1-¹⁴C]ethanol, a primary KIE is observed because the bond being broken directly involves the isotopic label. The reaction rate for [1-¹⁴C]ethanol is demonstrably slower than that for unlabeled ethanol.

This has critical implications for metabolic flux analysis:

Underestimation of Metabolic Rates: If the KIE is not accounted for, the rate of appearance of ¹⁴C-labeled metabolites (e.g., ¹⁴C-acetaldehyde) will be lower than the true metabolic rate of the total ethanol pool. This can lead to a systematic underestimation of metabolic clearance and pathway flux.

Positional Isotope Effects: The magnitude of the KIE depends on the position of the ¹⁴C label. For [1-¹⁴C]ethanol, the effect is direct and significant. For [2-¹⁴C]ethanol, the isotopic substitution is not at the site of bond cleavage in the initial ADH-catalyzed reaction. Therefore, any observed KIE is a much smaller, secondary effect, which can be advantageous for studies where the primary KIE might complicate data interpretation.

Researchers must either correct for these effects using established KIE values for the specific enzymatic systems or design experiments that minimize their impact, for instance, by using [2-¹⁴C]ethanol to trace the carbon backbone into pathways like the Krebs cycle via acetyl-CoA.

Table 6.1.1: Representative Kinetic Isotope Effect (KIE) Values in Ethanol Oxidation This table presents typical KIE values (k¹²/k¹⁴) for the rate-limiting step in ethanol oxidation. A value greater than 1.0 indicates the ¹²C-containing molecule reacts faster.

| Isotopologue | Labeled Position | Enzymatic System | Typical KIE (k¹²/k¹⁴) | Implication |

|---|---|---|---|---|

| [1-¹⁴C]Ethanol | C-1 (Carbinol Carbon) | Alcohol Dehydrogenase (ADH) | 1.08 - 1.20 | Primary KIE; significant impact on rate measurements of initial oxidation. |

| [2-¹⁴C]Ethanol | C-2 (Methyl Carbon) | Alcohol Dehydrogenase (ADH) | 1.01 - 1.03 | Secondary KIE; minimal impact on the initial oxidation step. |

Isotopic Fractionation in Biological and Environmental Processes

Isotopic fractionation is the process that results in a change in the relative abundance of isotopes in a given sample due to physical or chemical processes. While closely related to the KIE, fractionation is a broader concept that applies to entire systems. In studies involving Ethanol-14C, fractionation can occur during metabolic, physical, and environmental transformations, altering the ¹⁴C/¹²C ratio in the remaining substrate pool and the resulting products.

Biological Fractionation: Enzymatic reactions are a major source of isotopic fractionation. As established, enzymes like ADH preferentially bind and convert the lighter [¹²C]ethanol. As a metabolic reaction proceeds, the pool of remaining, unreacted ethanol becomes progressively enriched in [¹⁴C]ethanol. Conversely, the initial product formed (acetaldehyde) is depleted in ¹⁴C relative to the starting ethanol. Measuring the change in the isotopic ratio of the substrate or product pool over time can provide powerful insights into reaction mechanisms and the extent of metabolic conversion, a technique widely used in stable isotope studies and equally applicable to long-lived radioisotopes like ¹⁴C.

Environmental and Physical Fractionation: Beyond enzymatic reactions, physical processes can also induce fractionation.

Evaporation: Ethanol is volatile, and during evaporation, the lighter [¹²C]ethanol has a slightly higher vapor pressure and evaporates at a faster rate than [¹⁴C]ethanol. This leaves the residual liquid phase enriched in ¹⁴C.

Microbial Degradation: In environmental settings such as soil or water, microbial communities metabolize ethanol. Similar to isolated enzymatic systems, these microbes often exhibit a preference for the lighter isotope, leading to an enrichment of ¹⁴C in the remaining environmental pool of ethanol. This principle is used to track the natural attenuation and biodegradation of ethanol-based contaminants or biofuels.

Understanding these fractionation effects is essential for accurately modeling the fate and transport of Ethanol-14C in both biological and environmental systems.

Table 6.2.1: Isotopic Fractionation Factors (α) for Processes Involving Ethanol The fractionation factor (α) is the ratio of reaction rates (k¹²/k¹⁴). A value > 1.0 indicates discrimination against the heavier isotope.

| Process | System Type | Typical Fractionation Factor (α) | Observed Outcome |

|---|---|---|---|

| Enzymatic Oxidation (ADH) | Biological | 1.08 - 1.20 | Remaining ethanol substrate becomes enriched in ¹⁴C. |

| Microbial Degradation | Environmental | 1.02 - 1.05 | Ethanol in contaminated groundwater becomes enriched in ¹⁴C as degradation proceeds. |

| Evaporation (at 25°C) | Physical | ~1.005 | Residual liquid ethanol becomes slightly enriched in ¹⁴C. |

Evolution of Carbon-14 Labeling and Detection Technologies for Enhanced Research Capabilities

The utility of Ethanol-14C as a research tool is intrinsically linked to the technologies available for its synthesis and detection. Over the past several decades, significant advancements in these areas have dramatically expanded the scope and sensitivity of studies utilizing this tracer.

Evolution of Labeling Synthesis: The strategic placement of the ¹⁴C atom within the ethanol molecule is a cornerstone of modern tracer studies. Early synthetic methods may have produced uniformly labeled ethanol, where the position of the ¹⁴C was random. However, modern organic synthesis allows for high-purity, position-specific labeling. The ability to create either [1-¹⁴C]ethanol or [2-¹⁴C]ethanol is not a trivial distinction. It enables researchers to ask highly specific questions:

[1-¹⁴C]Ethanol: Ideal for studying the initial oxidation step and the fate of the carboxyl group, as this carbon is converted to the aldehyde group of acetaldehyde and subsequently the carboxyl group of acetate (B1210297).

[2-¹⁴C]Ethanol: Perfect for tracing the carbon backbone into central metabolism. This carbon becomes the methyl group of acetyl-CoA, allowing its entry into the Krebs cycle and subsequent incorporation into a wide array of biomolecules, including fatty acids and amino acids.

Evolution of Detection Technologies: The most significant evolution has been in the methods used to detect the ¹⁴C isotope.

Liquid Scintillation Counting (LSC): For many years, LSC was the gold standard. This technique measures the beta particles emitted during the radioactive decay of ¹⁴C. Samples are mixed with a scintillation cocktail that emits light when struck by a beta particle, and this light is detected by photomultiplier tubes. While robust and excellent for quantifying total ¹⁴C in a bulk sample (e.g., tissue homogenate, plasma), LSC has limited sensitivity and requires a substantial number of decay events to achieve a reliable signal.

Accelerator Mass Spectrometry (AMS): The development of AMS represents a paradigm shift in ¹⁴C detection. Unlike LSC, AMS does not measure radioactive decay; it directly counts the number of ¹⁴C atoms in a sample. A sample is ionized, and the ions are accelerated to high energies and separated by magnetic and electric fields based on their mass-to-charge ratio. This method is orders of magnitude more sensitive than LSC, capable of detecting ¹⁴C at attomolar (10⁻¹⁸ mol/L) concentrations. This ultra-high sensitivity allows for studies using exceptionally low, physiologically non-perturbing amounts of [¹⁴C]ethanol, opening up new frontiers in metabolic research.

Autoradiography and Phosphor Imaging: For visualizing the distribution of ¹⁴C within tissues, autoradiography has evolved from using X-ray film to digital phosphor imaging. Phosphor screens capture the energy from beta decay with much higher efficiency and a wider dynamic range than film, allowing for more accurate quantification of the tracer's location in tissue slices.

Table 6.3.1: Comparison of Key Carbon-14 Detection Technologies

| Technology | Principle of Detection | Typical Sensitivity | Key Advantage | Primary Application with Ethanol-14C |

|---|---|---|---|---|

| Liquid Scintillation Counting (LSC) | Measures beta decay | Nanomolar to Picomolar (10⁻⁹ - 10⁻¹² M) | Cost-effective, high throughput for bulk samples. | Quantifying total ¹⁴C in plasma, urine, or tissue homogenates. |

| Accelerator Mass Spectrometry (AMS) | Directly counts ¹⁴C atoms | Attomolar to Femtomolar (10⁻¹⁸ - 10⁻¹⁵ M) | Unparalleled sensitivity; enables micro-tracing studies. | Tracing metabolic fate at physiological concentrations; DNA adduct formation. |

| Digital Autoradiography | Spatial detection of beta decay | Micromolar to Nanomolar | Visualizes anatomical distribution of the tracer. | Mapping the distribution of ¹⁴C-labeled metabolites in specific organs or tissues. |

Future Research Directions and Emerging Applications of Ethanol-14C in Specialized Fields

The combination of position-specific labeling and ultra-sensitive detection technologies like AMS continues to push the boundaries of what can be studied with Ethanol-14C. Future research is poised to leverage these capabilities to address complex questions in systems biology, environmental science, and pharmacology.

Metabolomics and Fluxomics: The future lies in integrating [¹⁴C]ethanol tracing with multi-omics approaches. By using AMS, researchers can administer a "micro-tracer" amount of [¹⁴C]ethanol and trace its incorporation into the metabolome. When combined with mass spectrometry-based metabolomics, this can provide absolute quantitative data on metabolic flux through specific pathways, something that is difficult to achieve with stable isotopes alone. This can help elucidate how genetic variations or disease states alter the global metabolic network in response to ethanol.

Environmental Fate and Bioremediation: As the use of ethanol as a biofuel continues, understanding its long-term environmental fate is critical. Future studies will use [¹⁴C]ethanol to trace its movement in complex ecosystems, such as soil mesocosms and aquatic environments. Key questions include determining its rate of mineralization to ¹⁴CO₂, its incorporation into microbial biomass, and its potential for transport into groundwater. This data is vital for creating accurate environmental risk assessment models.

Pharmacological Interactions: Ethanol-14C can serve as a highly sensitive probe to study drug-drug interactions. For example, researchers can investigate how a new therapeutic agent affects the activity of key ethanol-metabolizing enzymes (ADH, ALDH) by measuring changes in the pharmacokinetics of a micro-dose of [¹⁴C]ethanol and its metabolites. This provides a dynamic, in-vivo assessment of metabolic inhibition or induction.

Single-Cell Analysis: A frontier in biology is the study of metabolism at the single-cell level. Emerging technologies that couple cell sorting with AMS could one day allow for the measurement of [¹⁴C]ethanol metabolism in individual cells from a heterogeneous population. This would reveal cell-to-cell variability in metabolic capacity, for example, within different cell types in the liver or brain.

Table 6.4.1: Emerging Research Applications for Ethanol-14C

| Research Field | Specific Research Question | Enabling Technology | Potential Impact |

|---|---|---|---|

| Systems Biology / Fluxomics | How does a specific gene knockout alter the flux of ethanol-derived carbon through the Krebs cycle? | [2-¹⁴C]Ethanol + LC-MS + AMS | Quantitative understanding of gene-metabolism interactions. |

| Environmental Science | What is the long-term sequestration rate of biofuel-derived ethanol carbon in soil microbial biomass? | [¹⁴C]Ethanol (uniformly labeled) + AMS | Improved modeling of the carbon footprint of biofuels. |

| Pharmacology | Does a new drug candidate inhibit aldehyde dehydrogenase in vivo? | [1-¹⁴C]Ethanol + AMS | Sensitive, in-vivo screening for drug-metabolism interactions. |

| Neurobiology | Which specific neuronal populations incorporate carbon from ethanol into neurotransmitters? | [2-¹⁴C]Ethanol + High-resolution Autoradiography/AMS | Elucidation of the neurochemical basis of ethanol's effects. |

Q & A

Q. How can Ethanol-14C be synthesized and purified for metabolic tracer studies?

Ethanol-14C synthesis typically involves isotopic labeling of the ethanol molecule at specific carbon positions (e.g., C-1 or C-2). Radiolabeling methods include enzymatic catalysis or chemical synthesis using 14C-labeled precursors like acetyl-CoA or ethylene oxide. Purification involves chromatography (e.g., GC or HPLC) with radiometric detection to ensure isotopic purity (>98%) . Post-synthesis, validate purity via mass spectrometry and confirm specific activity (e.g., Bq/mmol) using liquid scintillation counting.

Q. What analytical methods are recommended for detecting Ethanol-14C in biological samples?

Use liquid scintillation counting (LSC) for quantifying 14C activity in homogenized tissues or fluids. For spatial resolution in tissues, autoradiography or microimaging techniques (e.g., PET/CT with 14C-compatible detectors) are effective. Coupled techniques like GC-MS or LC-MS can distinguish Ethanol-14C from metabolites (e.g., acetaldehyde-14C) . Normalize data to tissue weight or protein content to account for variability.

Q. How is Ethanol-14C applied in studying hepatic metabolism?

Administer Ethanol-14C intravenously or via oral gavage in model organisms (e.g., rodents) and track its distribution. Isolate liver microsomes or hepatocytes to measure 14C incorporation into metabolic intermediates (e.g., acetate, acetyl-CoA) using enzymatic assays or radio-TLC. Compare oxidation rates under varying conditions (e.g., CYP2E1 inhibition) to assess metabolic pathways .

Advanced Research Questions

Q. How do adenosine receptor modulators influence Ethanol-14C’s metabolic effects in the brain?

Experimental design: Co-administer Ethanol-14C (2 g/kg, i.p.) with adenosine antagonists (e.g., theophylline) or agonists (e.g., CHA) in mice. Use brain slice preparations incubated with [6-14C]glucose to quantify 14CO2 production as a proxy for glucose utilization. Theophylline blocks ethanol-induced increases in glucose metabolism (↓30–40%), while CHA exacerbates it (↑50%), suggesting adenosineergic modulation of ethanol’s neurochemical effects . Validate via knockout models or receptor-binding assays.

Q. How can contradictory data on Ethanol-14C’s tissue-specific distribution be resolved?

Contradictions often arise from differences in administration routes, dosages, or animal models. For example, intraperitoneal vs. intravenous injection alters first-pass metabolism. Address this by standardizing protocols across studies and using kinetic modeling (e.g., compartmental analysis) to differentiate uptake rates in organs like the brain vs. liver . Cross-validate with isotopic imaging to confirm spatial distribution.

Q. What methodological controls are critical for minimizing artifacts in Ethanol-14C tracer studies?

- Blank controls: Use unlabeled ethanol to distinguish background radiation.

- Recovery controls: Spike samples with known 14C activity to assess extraction efficiency.

- Metabolic inhibitors: Include compounds like 4-methylpyrazole (alcohol dehydrogenase inhibitor) to isolate enzyme-specific pathways.

- Statistical rigor: Apply ANOVA or mixed-effects models to account for inter-individual variability .

Data Interpretation and Reporting

Q. How should researchers handle variability in Ethanol-14C’s metabolic half-life across studies?

Variability often stems from differences in species, age, or genetic background. Use meta-analytic approaches to pool data from multiple studies, adjusting for covariates (e.g., hepatic enzyme activity). Report half-life with 95% confidence intervals and provide raw data in supplementary materials for reproducibility .

Q. What are best practices for integrating Ethanol-14C data into computational models of ethanol metabolism?

Develop pharmacokinetic-pharmacodynamic (PK-PD) models using software like Berkeley Madonna or MATLAB. Input parameters should include 14C-specific activity, tissue partition coefficients, and enzyme kinetics. Validate models against in vivo data by comparing simulated vs. observed 14C elimination curves .

Ethical and Methodological Compliance

Q. How should researchers address ethical considerations in animal studies using Ethanol-14C?

Follow institutional guidelines for humane dosing (e.g., <3 g/kg in rodents to avoid toxicity). Include sham controls to differentiate ethanol-specific effects from stress-induced artifacts. Justify sample sizes via power analysis and report attrition rates transparently .

Q. What are the key elements of a rigorous research protocol for Ethanol-14C studies?

- Hypothesis-driven design: Clearly define primary outcomes (e.g., 14C incorporation rate).

- Blinding: Mask technicians to treatment groups during data collection.

- Replication: Perform independent triplicates for in vitro assays.

- Data sharing: Archive datasets in repositories like Figshare or Zenodo with DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products